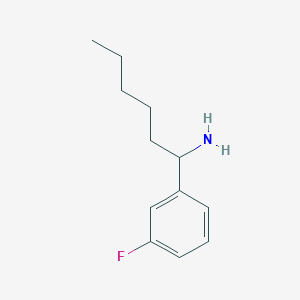

1-(3-Fluorophenyl)hexan-1-amine

描述

Structure

3D Structure

属性

IUPAC Name |

1-(3-fluorophenyl)hexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18FN/c1-2-3-4-8-12(14)10-6-5-7-11(13)9-10/h5-7,9,12H,2-4,8,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMRKSMRNAAPPPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C1=CC(=CC=C1)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 3 Fluorophenyl Hexan 1 Amine and Analogous Structures

Conventional Synthetic Routes to 1-(3-Fluorophenyl)hexan-1-amine

Conventional methods for the synthesis of primary amines like this compound are well-established and widely utilized in organic chemistry. These routes, while effective, often result in racemic mixtures and may require further purification.

Reductive Amination Strategies for Primary Amines

Reductive amination is a versatile and widely employed method for synthesizing amines. masterorganicchemistry.comyoutube.com This process typically involves the reaction of a ketone or aldehyde with ammonia (B1221849) to form an imine intermediate, which is subsequently reduced to the target primary amine. For the synthesis of this compound, the precursor would be 1-(3-fluorophenyl)hexan-1-one (B7870799).

The general reaction scheme is as follows:

Imine Formation: The carbonyl group of 1-(3-fluorophenyl)hexan-1-one reacts with ammonia, often under slightly acidic conditions to catalyze the reaction, forming a protonated imine (iminium ion).

Reduction: A reducing agent is introduced to reduce the iminium ion to the primary amine. youtube.com

A variety of reducing agents can be employed for this transformation, each with specific characteristics. The choice of reducing agent is critical as some can also reduce the starting ketone. Milder reducing agents like sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are often preferred because they are selective for the protonated imine over the ketone, allowing for a convenient one-pot reaction. masterorganicchemistry.comyoutube.com

Interactive Table: Common Reducing Agents for Reductive Amination

| Reducing Agent | Formula | Key Characteristics |

|---|---|---|

| Sodium Borohydride | NaBH₄ | Can reduce both ketones and imines; often used in a two-step process. masterorganicchemistry.com |

| Sodium Cyanoborohydride | NaBH₃CN | Selective for imines in the presence of ketones; allows for one-pot synthesis but is toxic. masterorganicchemistry.comyoutube.com |

| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | A milder and less toxic alternative to NaBH₃CN; also selective for imines. masterorganicchemistry.com |

| Catalytic Hydrogenation | H₂/Catalyst (e.g., Pd/C, Raney Ni) | Effective method, can be performed with ammonia and a metal catalyst. mdpi.com |

| α-Picoline-borane | C₆H₁₀BN | An air-stable and efficient reducing agent that can be used in various solvents, including water. |

This methodology's flexibility allows for the synthesis of a wide array of primary, secondary, and tertiary amines by selecting the appropriate carbonyl and amine starting materials. youtube.com

Nucleophilic Substitution Approaches for Amine Synthesis

The synthesis of amines via nucleophilic substitution is a classical approach, typically involving the reaction of an alkyl halide with ammonia or an amine. studymind.co.uk To synthesize this compound, this would involve a reaction between a suitable alkyl halide, such as 1-bromo-1-(3-fluorophenyl)hexane, and ammonia. chemguide.co.uk

The reaction proceeds via an Sₙ2 mechanism for primary and some secondary halides, where the ammonia molecule acts as the nucleophile. chemguide.co.uk A significant drawback of this method is the potential for multiple substitutions. chemguide.co.uk The primary amine product is itself a nucleophile and can react with the remaining alkyl halide to form a secondary amine, which can further react to form a tertiary amine and even a quaternary ammonium (B1175870) salt. libretexts.orgdocbrown.info

To favor the formation of the primary amine, a large excess of ammonia is typically used. chemguide.co.ukdocbrown.info This increases the probability that an alkyl halide molecule will collide with an ammonia molecule rather than the primary amine product.

An alternative that circumvents the issue of over-alkylation is the Gabriel Synthesis . This method utilizes potassium phthalimide (B116566) as an ammonia surrogate. libretexts.org

Substitution: Potassium phthalimide attacks the alkyl halide (1-bromo-1-(3-fluorophenyl)hexane) to form an N-alkylated phthalimide.

Hydrolysis/Hydrazinolysis: The phthalimide is then cleaved, typically by acidic hydrolysis or more commonly with hydrazine, to release the desired primary amine.

This method is highly effective for the synthesis of primary amines from primary and secondary alkyl halides, preventing the formation of secondary and tertiary amine byproducts.

Multi-Step Conversions from Aromatic and Aliphatic Precursors

Complex molecules are often built through multi-step synthetic sequences starting from simpler, readily available precursors. libretexts.org The synthesis of this compound can be designed through several strategic multi-step pathways.

Pathway A: Grignard Reaction followed by Conversion

Starting Material: 3-Fluorobenzaldehyde (B1666160).

Grignard Reaction: Reaction with pentylmagnesium bromide (a Grignard reagent) yields the secondary alcohol, 1-(3-fluorophenyl)hexan-1-ol.

Activation: The hydroxyl group is converted into a good leaving group, for example, by reacting it with tosyl chloride to form a tosylate or with PBr₃ to form a bromide.

Amination: The resulting compound undergoes nucleophilic substitution with an amine source. A common route is the use of sodium azide (B81097) (NaN₃) to form an alkyl azide, followed by reduction to the primary amine using a reducing agent like lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation.

Pathway B: Friedel-Crafts Acylation followed by Reductive Amination

Starting Material: 3-Fluorobromobenzene or another suitable fluorinated aromatic compound.

Friedel-Crafts Acylation: Reaction with hexanoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) introduces the hexanoyl group to the aromatic ring, forming the ketone 1-(3-fluorophenyl)hexan-1-one.

Reductive Amination: The synthesized ketone is then converted to the target amine using the reductive amination strategies described in section 2.1.1.

These multi-step syntheses offer the flexibility to construct the carbon skeleton and introduce the desired functional groups in a controlled manner. acs.orgnih.gov

Stereoselective Synthesis of this compound

The synthesis of a single enantiomer of a chiral compound is of paramount importance, particularly in the pharmaceutical industry. Stereoselective methods are designed to produce a specific stereoisomer in high excess.

Asymmetric Catalysis in Fluorophenyl Amine Synthesis

Asymmetric catalysis utilizes chiral catalysts to control the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer. frontiersin.org For the synthesis of chiral this compound, asymmetric hydrogenation of the corresponding imine is a powerful strategy. acs.org

The imine, formed from 1-(3-fluorophenyl)hexan-1-one and ammonia, is hydrogenated using a transition metal complex (typically based on iridium, rhodium, or ruthenium) coordinated to a chiral ligand. acs.orgnih.gov The chiral environment created by the ligand directs the approach of the hydrogen molecule, resulting in the formation of one enantiomer of the amine in excess.

Another approach is the catalytic asymmetric reductive amination of the ketone. Here, the chirality can be introduced through a chiral ligand on the metal catalyst or through the use of a chiral auxiliary. Nickel-catalyzed enantioconvergent methods have also been developed for the synthesis of chiral amines. nih.gov

Interactive Table: Examples of Asymmetric Catalysis for Amine Synthesis

| Catalyst System | Substrate Type | Transformation | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Ir-complex / Chiral Phosphoric Acid | N-aryl imines | Asymmetric Hydrogenation | Up to 98% ee | acs.org |

| Zinc/BINOL complex | Ketoimine | Asymmetric Alkynylation | High ee reported | nih.gov |

| Chiral Nickel Catalyst | α-phthalimido alkyl chloride | Enantioconvergent Coupling | Versatile for various functional groups | nih.gov |

| Bifunctional Enamine Catalyst | Dihydro-β-carbolines | Enantioselective Synthesis | 76–94% ee | frontiersin.org |

These methods provide access to enantiomerically enriched amines that are crucial as building blocks for complex chiral molecules. nih.gov

Enzymatic Biocatalysis for Enantioselective Transformations

Biocatalysis employs enzymes as catalysts to perform chemical transformations with high selectivity under mild conditions. mdpi.com For the synthesis of chiral this compound, several enzymatic strategies are highly effective.

Transaminases (TAs): Transaminases, particularly ω-transaminases (ω-TAs), are powerful enzymes for the asymmetric synthesis of primary amines from ketones. mdpi.comresearchgate.net In this process, a transaminase converts the prochiral ketone, 1-(3-fluorophenyl)hexan-1-one, into the chiral amine by transferring an amino group from an amine donor, such as L-alanine or isopropylamine (B41738). The enzyme's chiral active site ensures the formation of predominantly one enantiomer of the amine, often with excellent enantiomeric excess (>99% ee). researchgate.net

Imine Reductases (IREDs): Imine reductases are enzymes that catalyze the stereoselective reduction of imines to amines. mdpi.comdigitellinc.com A two-step, one-pot process can be designed where the imine is first formed non-enzymatically from the ketone and an amine, followed by the addition of an IRED and a reducing cofactor (such as NADPH) to produce the chiral amine. nih.gov

Deracemization: This technique starts with a racemic mixture of the amine. An enantioselective enzyme, such as a monoamine oxidase (MAO), selectively oxidizes one enantiomer back to the imine, which can then be non-selectively reduced back to the racemic amine by a chemical reducing agent. mdpi.com Over time, this cyclic process enriches the reaction mixture with the non-reactive enantiomer, leading to a high yield of a single enantiomer.

Interactive Table: Enzymatic Strategies for Chiral Amine Synthesis

| Enzyme Class | Transformation | Key Features |

|---|---|---|

| Transaminase (TA/ω-TA) | Asymmetric synthesis from ketone | Directly converts ketone to chiral amine with high ee. mdpi.comresearchgate.net |

| Imine Reductase (IRED) | Asymmetric reduction of imine | Reduces pre-formed imines with high stereoselectivity. mdpi.comdigitellinc.com |

| Monoamine Oxidase (MAO) | Kinetic resolution/Deracemization | Selectively oxidizes one enantiomer of a racemic amine. mdpi.comresearchgate.net |

| L-aminoacylase (LAA) | Enantioselective hydrolysis | Used in dynamic kinetic resolution processes for amino acid synthesis. nih.gov |

Biocatalytic methods are increasingly favored due to their high selectivity, mild reaction conditions, and environmentally friendly nature, offering a sustainable alternative to traditional chemical catalysis. researchgate.netnih.gov

Chiral Auxiliary-Mediated Approaches

A powerful and well-established method for the asymmetric synthesis of α-branched amines involves the use of chiral auxiliaries, such as pseudoephedrine and its analogs. Both enantiomers of pseudoephedrine are readily available and can be acylated with a carboxylic acid to form a tertiary amide. caltech.edu The resulting pseudoephedrine amide can then be enolized and subsequently alkylated in a highly diastereoselective manner. caltech.edu This selectivity is achieved due to the rigid chelated transition state formed by the enolate with a lithium salt, often lithium chloride, which directs the incoming electrophile to one face of the enolate. caltech.edu

While pseudoephedrine itself is a highly effective chiral auxiliary, its use is often regulated due to its potential for conversion into illicit substances. harvard.edunih.gov A notable alternative is pseudoephenamine, which has been shown to be a superior chiral auxiliary in many respects. harvard.edunih.gov Amides derived from pseudoephenamine often exhibit higher crystallinity, simplifying purification, and can lead to even greater diastereoselectivities in alkylation reactions, particularly in the formation of quaternary carbon centers. harvard.edunih.govdeepdyve.com

The general synthetic sequence for preparing a chiral amine such as this compound using a pseudoephedrine-based chiral auxiliary would involve the following key steps:

Amide Formation: 3-Fluorophenylacetic acid would be converted to its corresponding acid chloride, which is then reacted with the chiral auxiliary (e.g., (1R,2R)-pseudoephedrine) to form the corresponding amide.

Diastereoselective Alkylation: The amide is treated with a strong base, such as lithium diisopropylamide (LDA), in the presence of lithium chloride to form the enolate. Subsequent reaction with an n-butyl halide (e.g., n-butyl iodide) would introduce the hexyl chain. The chiral auxiliary directs this alkylation to produce one diastereomer in high excess.

Auxiliary Cleavage: The chiral auxiliary is then cleaved from the alkylated product. This can be achieved through various methods, including acidic or basic hydrolysis, or by reduction. For instance, reduction with a reagent like lithium amidotrihydroborate (LAB) can directly yield the corresponding primary alcohol, which can then be converted to the amine. caltech.edu Alternatively, more forcing hydrolysis conditions can yield the carboxylic acid, which would require further steps to be converted to the desired amine. caltech.edu

This methodology provides a reliable route to enantiomerically enriched α-branched amines.

Synthesis of Derivatives and Substituted Analogs of this compound

The core structure of this compound can be systematically modified at three key positions: the hexyl chain, the amine nitrogen, and the fluorophenyl ring. These modifications allow for the generation of a library of analogs for structure-activity relationship (SAR) studies in various chemical and biological contexts.

Modifications on the Hexyl Chain Moiety

Variations in the length and branching of the alkyl chain can be readily achieved by employing different alkylating agents in the chiral auxiliary-mediated synthesis described above. Instead of n-butyl iodide, other primary or even some secondary alkyl halides could be used to introduce different alkyl groups at the α-position to the aromatic ring.

| Alkylating Agent | Resulting Chain Moiety |

| Methyl iodide | Ethyl |

| Ethyl bromide | Propyl |

| Propyl iodide | Butyl |

| Isopropyl bromide | 3-Methylbutyl |

| Benzyl (B1604629) bromide | 2-Phenylethyl |

Furthermore, multicomponent reactions offer a convergent approach to synthesizing α-branched amines with diverse side chains. A zinc-mediated carbonyl alkylative amination reaction, for example, can assemble an α-branched amine from an aldehyde, an amine, and an alkyl donor. nih.govorganic-chemistry.orgdigitellinc.comnih.gov This method is particularly advantageous as it can overcome some of the limitations of traditional reductive amination, such as the steric hindrance of ketones and the limited availability of certain ketone starting materials. nih.govnih.govresearchgate.net This approach could theoretically be adapted to synthesize analogs of this compound with a wide variety of substituents on the "hexyl" portion of the molecule.

Derivatization at the Amine Nitrogen

The primary amine of this compound is a versatile functional handle for further derivatization. Standard organic transformations can be employed to introduce a wide range of substituents.

N-Alkylation: The amine can be mono- or di-alkylated through reactions with alkyl halides. Reductive amination with aldehydes or ketones provides another route to N-alkylated derivatives.

N-Acylation: Reaction with acid chlorides or anhydrides yields the corresponding amides.

N-Sulfonylation: Treatment with sulfonyl chlorides affords sulfonamides.

Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates leads to the formation of ureas and thioureas, respectively. acs.org

| Reagent | Derivative Class |

| Acetyl chloride | Acetamide |

| Benzoyl chloride | Benzamide |

| Methyl iodide | N-Methylamine |

| Benzaldehyde (with reducing agent) | N-Benzylamine |

| Phenyl isocyanate | N-Phenylurea |

| Phenyl isothiocyanate | N-Phenylthiourea |

Functionalization of the Fluorophenyl Ring

The fluorine atom on the phenyl ring directs electrophilic aromatic substitution primarily to the ortho and para positions relative to the fluorine, and deactivates the ring towards this type of reaction. However, under appropriate conditions, further functionalization is possible.

Nitration: Introduction of a nitro group can be achieved using standard nitrating conditions (e.g., nitric acid and sulfuric acid), with the nitro group expected to add at the positions ortho and para to the fluorine.

Halogenation: Bromination or chlorination can introduce additional halogen atoms onto the ring.

Friedel-Crafts Acylation/Alkylation: These reactions can introduce acyl or alkyl groups, though the deactivating effect of the fluorine and the amine-containing side chain (which can be protected) would need to be considered.

Nucleophilic aromatic substitution (SNAr) is another possibility, particularly for displacement of the fluorine atom, although this typically requires strong activation by electron-withdrawing groups ortho and/or para to the fluorine.

Mechanistic Investigations of Reactions Involving 1 3 Fluorophenyl Hexan 1 Amine

Reaction Pathway Elucidation in Synthetic Transformations

The synthesis of primary amines like 1-(3-fluorophenyl)hexan-1-amine can be achieved through various methods, with reductive amination of the corresponding ketone, 3-fluorophenyl pentyl ketone, being a prominent route. This transformation typically involves the condensation of the ketone with an ammonia (B1221849) source to form an imine intermediate, which is subsequently reduced to the target amine.

The formation of this compound via reductive amination proceeds through a series of intermediates and transition states. The initial step is the nucleophilic addition of ammonia to the carbonyl group of 3-fluorophenyl pentyl ketone, forming a hemiaminal intermediate. This is followed by the elimination of a water molecule to yield a protonated imine. The subsequent reduction of the imine is the rate-determining step in many cases.

Computational studies on similar benzylic systems suggest that the transition state for the hydride attack on the imine carbon is stabilized by the aromatic ring. The presence of the fluorine atom at the meta-position influences the electronic properties of the phenyl ring, which in turn affects the stability of these intermediates and transition states. The electron-withdrawing nature of fluorine can impact the energy barrier of the transition state during the nucleophilic attack on the C=N bond. researchgate.net

A plausible reaction pathway for the synthesis is the Delépine reaction, where an alkyl halide reacts with hexamethylenetetramine followed by acid hydrolysis. wikipedia.org This reaction proceeds via a quaternary ammonium (B1175870) salt intermediate. wikipedia.org

Table 1: Intermediates in the Synthesis of this compound

| Intermediate | Description |

| Hemiaminal | Formed from the reaction of 3-fluorophenyl pentyl ketone and ammonia. |

| Protonated Imine | Formed after the dehydration of the hemiaminal. |

| Quaternary Ammonium Salt | An intermediate in the Delépine reaction pathway. wikipedia.org |

This table is generated based on established mechanisms for amine synthesis.

Metal-Mediated Reactions: In metal-catalyzed reductive aminations, a metal catalyst, often based on nickel, palladium, or rhodium, facilitates the hydrogenation of the imine intermediate. The catalytic cycle typically involves the coordination of the imine to the metal center, followed by hydride transfer from the metal hydride species to the imine carbon. The resulting amine product then dissociates from the catalyst, regenerating the active catalytic species for the next cycle. The choice of metal and ligands can significantly influence the efficiency and selectivity of the reaction.

Biocatalytic Reactions: Biocatalysis, utilizing enzymes such as transaminases (TAs), offers a green and highly selective alternative for amine synthesis. mdpi.commdpi.com In a typical biocatalytic cycle for the synthesis of this compound, a transaminase would catalyze the transfer of an amino group from an amine donor, such as isopropylamine (B41738) or alanine, to the carbonyl group of 3-fluorophenyl pentyl ketone. mdpi.com The cycle involves the formation of a Schiff base between the ketone substrate and the pyridoxal-5'-phosphate (PLP) cofactor in the enzyme's active site. This is followed by a tautomerization and hydrolysis to release the chiral amine product and a pyridoxamine-5'-phosphate (PMP) intermediate. The catalyst is regenerated when the PMP reacts with the amine donor, releasing the corresponding ketone byproduct. mdpi.com The high stereoselectivity of these enzymes is a major advantage. mdpi.comresearchgate.net

Influence of Fluorine Substitution on Amine Reactivity and Selectivity

The presence of a fluorine atom on the phenyl ring of this compound has a profound impact on its chemical properties and reactivity. Fluorine is the most electronegative element, and its introduction into an organic molecule can alter its electronic distribution, pKa, and bond strengths. libretexts.orgrsc.org

The electron-withdrawing inductive effect (-I) of the fluorine atom decreases the electron density of the aromatic ring. nih.gov This, in turn, influences the basicity of the amine group. The pKa of this compound is expected to be lower than that of its non-fluorinated analog, 1-phenylhexan-1-amine, making it a weaker base. This altered basicity can affect the rates of reactions where the amine acts as a nucleophile or a base.

In electrophilic aromatic substitution reactions, the fluorine atom acts as a deactivator due to its inductive effect, but also as an ortho-, para-director due to its ability to donate a lone pair of electrons through resonance (+M effect). The meta-position of the fluorine atom in this compound directs incoming electrophiles to the ortho and para positions relative to the alkylamine substituent.

Table 2: Expected Electronic Effects of Fluorine in this compound

| Electronic Effect | Influence on Reactivity |

| Inductive Effect (-I) | Decreases the basicity of the amine group. nih.gov |

| Mesomeric Effect (+M) | Influences the regioselectivity of electrophilic aromatic substitution. |

| C-F Bond Strength | High strength makes this bond generally unreactive. researchgate.net |

This table is based on established principles of fluorine chemistry. nih.govresearchgate.net

Stereochemical Control in Reactions of Chiral this compound

The carbon atom attached to the nitrogen and the phenyl ring in this compound is a stereocenter. Therefore, this compound can exist as a pair of enantiomers, (R)-1-(3-fluorophenyl)hexan-1-amine and (S)-1-(3-fluorophenyl)hexan-1-amine. The control of stereochemistry is a critical aspect of modern organic synthesis, as different enantiomers can exhibit distinct biological activities. researchgate.net

The stereoselective synthesis of a specific enantiomer of this compound can be achieved using several strategies. Asymmetric synthesis, employing chiral catalysts or auxiliaries, is a powerful approach. researchgate.net For instance, the use of a chiral catalyst in the reductive amination of 3-fluorophenyl pentyl ketone can lead to the preferential formation of one enantiomer.

Biocatalysis with stereoselective enzymes like transaminases is another highly effective method for obtaining enantiomerically pure amines. mdpi.commdpi.com By selecting an appropriate transaminase, either the (R)- or (S)-enantiomer can be synthesized with high enantiomeric excess (ee). mdpi.com

The stereochemical outcome of reactions involving the chiral center of this compound is also of significant interest. For example, in nucleophilic substitution reactions at the chiral center, the mechanism (SN1 or SN2) will dictate whether the stereochemistry is retained, inverted, or racemized. Understanding and controlling these stereochemical aspects are essential for the application of this compound in fields such as medicinal chemistry and materials science. researchgate.net

Table 3: Strategies for Stereochemical Control

| Strategy | Description | Expected Outcome |

| Asymmetric Catalysis | Use of a chiral catalyst in the synthesis. researchgate.net | Enantioenriched product. |

| Chiral Auxiliaries | Temporary attachment of a chiral group to guide the reaction. | Diastereoselective synthesis, followed by removal of the auxiliary. |

| Biocatalysis | Employment of stereoselective enzymes like transaminases. mdpi.commdpi.com | High enantiomeric excess of the desired enantiomer. mdpi.com |

This table outlines general strategies applicable to the synthesis of chiral amines. mdpi.commdpi.comresearchgate.net

Structure Reactivity Relationships and Molecular Design of 1 3 Fluorophenyl Hexan 1 Amine Scaffolds

Correlating Substituent Effects with Chemical Reactivity

The reactivity of 1-(3-fluorophenyl)hexan-1-amine is a direct consequence of the interplay between the electronic effects of the fluorine atom and the steric influence of the hexyl chain. These two features govern the accessibility and nucleophilicity of the amine, the reactivity of the benzylic position, and the susceptibility of the aromatic ring to substitution.

The fluorine atom at the meta-position of the phenyl ring significantly modulates the electronic landscape of the molecule. Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect (-I). This effect decreases the electron density of the aromatic ring and, to a lesser extent, the benzylic carbon and the nitrogen atom.

The primary consequences of this inductive effect are:

Basicity of the Amine: The -I effect of the fluorine atom reduces the electron density on the nitrogen atom, making the lone pair of electrons less available for protonation. Consequently, this compound is expected to be a weaker base than its non-fluorinated analog, 1-phenylhexan-1-amine. This is a general trend observed in fluorinated amines and anilines.

Nucleophilicity of the Amine: The reduced electron density on the nitrogen also decreases its nucleophilicity. This can affect the rates of reactions where the amine acts as a nucleophile, such as in alkylation or acylation reactions.

Reactivity of the Aromatic Ring: The electron-withdrawing nature of fluorine deactivates the aromatic ring towards electrophilic aromatic substitution (EAS). However, it also stabilizes the intermediate (Meisenheimer complex) in nucleophilic aromatic substitution (SNAr) reactions, making the ring more susceptible to attack by strong nucleophiles, should a suitable leaving group be present on the ring. nih.govnih.gov The fluorine atom itself is generally a poor leaving group in SNAr reactions compared to heavier halogens, but its presence activates the ring for substitution at other positions. nih.govnih.gov

In addition to its inductive effect, fluorine also exhibits a positive mesomeric or resonance effect (+M) due to its lone pairs of electrons. However, for halogens, the inductive effect is generally considered to be dominant in influencing reactivity.

Table 1: Predicted Influence of the 3-Fluoro Substituent on Reactivity

| Property | Predicted Effect | Rationale |

| Amine Basicity | Decreased | Strong negative inductive effect (-I) of fluorine reduces electron density on the nitrogen atom. |

| Amine Nucleophilicity | Decreased | Reduced availability of the nitrogen lone pair due to the -I effect. |

| Electrophilic Aromatic Substitution | Deactivated | The fluorine atom withdraws electron density from the phenyl ring, making it less susceptible to electrophilic attack. |

| Nucleophilic Aromatic Substitution | Activated | The fluorine atom stabilizes the negatively charged Meisenheimer complex intermediate. nih.govnih.gov |

This table is based on established principles of physical organic chemistry.

The hexyl group is a non-polar, flexible alkyl chain that primarily exerts steric effects. The steric bulk of the hexyl chain can influence the reactivity of the adjacent primary amine.

Key steric considerations include:

Access to the Amine: The hexyl group can sterically hinder the approach of reagents to the nitrogen atom. This effect would be more pronounced with bulky reagents. This hindrance can modulate the rate of reactions such as alkylation and acylation. msu.edu

Solubility: The lipophilic nature of the hexyl chain enhances the solubility of the molecule in non-polar organic solvents, which can be a significant factor in the choice of reaction conditions.

The interplay between the electron-withdrawing fluorine and the bulky hexyl group can be complex. For instance, while the fluorine atom reduces the intrinsic nucleophilicity of the amine, the steric bulk of the hexyl group might further decrease its reaction rate with sterically demanding electrophiles.

Rational Design of Derivatives for Enhanced Synthetic Utility

The structure of this compound offers several avenues for the rational design of derivatives with tailored properties for enhanced synthetic utility. Modifications can be targeted at the primary amine, the aromatic ring, or the benzylic position.

N-Alkylation and N-Acylation: The primary amine can be readily converted into secondary or tertiary amines through N-alkylation with alkyl halides or reductive amination. mnstate.edulibretexts.org Acylation with acid chlorides or anhydrides would yield the corresponding amides. These reactions are fundamental for building more complex molecular architectures. For example, the introduction of a second aryl group via Buchwald-Hartwig amination could be explored.

Modification of the Aromatic Ring: The fluorine atom can direct further substitution on the aromatic ring. Electrophilic substitution, although disfavored, would be expected to occur at the ortho and para positions relative to the alkylamine group, and meta to the fluorine. More practical would be directed ortho-metalation, where a directing group installed on the amine could facilitate C-H activation at the C2 or C6 position of the phenyl ring.

Functionalization of the Benzylic Position: The benzylic C-H bond is activated and can be a site for functionalization. Recent advances in photoredox catalysis have enabled the C-H arylation of benzylamines at the benzylic position, offering a direct route to 1,1-diaryl derivatives. rsc.org The selectivity of such reactions can often be controlled by the choice of catalyst and reaction conditions.

The design of derivatives is often guided by the desired application. For instance, in medicinal chemistry, the introduction of specific functional groups can modulate pharmacological activity, solubility, and metabolic stability. nih.govnih.gov The fluorinated phenyl-alkylamine motif is present in a number of biologically active compounds.

Table 2: Potential Derivatives of this compound and Their Synthetic Utility

| Derivative Type | Potential Synthetic Route | Enhanced Utility |

| N-Aryl Derivatives | Buchwald-Hartwig Amination | Access to complex diarylamines, potential for catalytic or materials applications. |

| N-Acyl Derivatives | Acylation with Acid Chlorides/Anhydrides | Formation of stable amides, useful as intermediates or for modulating biological activity. |

| 1,1-Diaryl Derivatives | Catalytic C-H Arylation | Creation of quaternary carbon centers, access to complex molecular scaffolds. rsc.org |

| Ring-Substituted Derivatives | Directed Ortho-Metalation followed by Electrophilic Quench | Introduction of new functional groups on the aromatic ring for further elaboration. |

This table presents hypothetical derivatives based on known synthetic transformations of similar compounds.

Chemo- and Regioselectivity in Transformations of this compound

Chemoselectivity (differentiating between functional groups) and regioselectivity (differentiating between positions) are paramount in the synthesis of complex molecules from scaffolds like this compound.

N-Alkylation vs. C-Alkylation: In reactions with alkylating agents, the primary amine is significantly more nucleophilic than the aromatic ring, ensuring high chemoselectivity for N-alkylation. A common issue in the alkylation of primary amines is over-alkylation to form tertiary amines and quaternary ammonium (B1175870) salts. libretexts.org However, chemoselective mono-N-alkylation can often be achieved by carefully controlling the stoichiometry of the reagents and using specific bases like cesium carbonate.

Selectivity in Aromatic Substitution: For electrophilic aromatic substitution, the directing effects of the activating alkylamine group and the deactivating fluoro group would be in competition. The ortho/para-directing alkylamine group would favor substitution at C2, C4, and C6, while the meta-directing (due to its -I effect) fluorine at C3 would favor substitution at C2, C4, and C6. Thus, the positions ortho and para to the alkylamine are electronically favored. Steric hindrance from the hexylamino group might disfavor substitution at the C2 position, potentially leading to a preference for the C4 and C6 positions.

Control of Benzylic Functionalization: In catalytic C-H functionalization reactions, regioselectivity between the benzylic C-H, aromatic C-H, and aliphatic C-H bonds of the hexyl chain is a key challenge. Catalyst design is crucial for directing the reaction to the desired position. For instance, synergistic single electron transfer (SET) and hydrogen atom transfer (HAT) catalysis has been shown to selectively target the N-benzylic position in benzylamines over other C-H bonds. rsc.org

Table 3: Predicted Spectroscopic Data for this compound

| Technique | Predicted Chemical Shifts / Signals | Rationale / Notes |

| ¹H NMR | δ ~7.0-7.4 (m, 4H, Ar-H), ~4.1 (t, 1H, CH-N), ~2.8 (br s, 2H, NH₂), ~1.2-1.8 (m, 8H, CH₂ chain), ~0.9 (t, 3H, CH₃) | Aromatic protons will show complex splitting due to coupling with each other and with the fluorine atom. The benzylic proton (CH-N) is deshielded by the aromatic ring and the nitrogen. NH₂ signal is often broad and its position is concentration-dependent. |

| ¹³C NMR | δ ~163 (d, J≈245 Hz, C-F), ~145 (d, C-ipso), ~130 (d, J≈8 Hz, C-para), ~123 (s, C-ortho), ~114 (d, J≈21 Hz, C-ortho), ~113 (d, J≈22 Hz, C-meta), ~58 (CH-N), ~38 (CH₂), ~32 (CH₂), ~26 (CH₂), ~22 (CH₂), ~14 (CH₃) | The carbon directly bonded to fluorine (C-F) will show a large one-bond coupling constant. Other aromatic carbons will show smaller couplings. The benzylic carbon (CH-N) is shifted downfield. |

| IR | ν ~3300-3400 cm⁻¹ (N-H stretch, two bands for primary amine), ~2850-2960 cm⁻¹ (C-H stretch), ~1600 cm⁻¹ (C=C stretch, aromatic), ~1250 cm⁻¹ (C-F stretch) | The N-H stretching region is characteristic for primary amines. The C-F stretch is a useful diagnostic peak. core.ac.uk |

Disclaimer: The chemical shifts provided in this table are estimations based on general principles of NMR and IR spectroscopy and data from analogous compounds. chemicalbook.comchemicalbook.com Actual experimental values may vary.

Advanced Spectroscopic and Chromatographic Characterization of 1 3 Fluorophenyl Hexan 1 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds. For 1-(3-Fluorophenyl)hexan-1-amine, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of its molecular architecture.

Proton (¹H) NMR

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the hexyl chain, the methine proton adjacent to the nitrogen and the aromatic ring, and the protons on the fluorophenyl ring.

Aliphatic Region: The hexyl chain protons would appear in the upfield region of the spectrum. The terminal methyl group (CH₃) is predicted to be a triplet at approximately 0.9 ppm. The four methylene (B1212753) groups (CH₂) of the hexyl chain would likely produce overlapping multiplets in the range of 1.2-1.8 ppm.

Benzylic and Amine Protons: The methine proton (CH) attached to both the phenyl ring and the amine group is expected to be a triplet around 4.1 ppm, deshielded by the adjacent electronegative nitrogen and the aromatic ring. The two protons of the primary amine (NH₂) typically appear as a broad singlet, which can range from 1.5 to 3.0 ppm, and its chemical shift can be concentration-dependent. libretexts.orgpressbooks.pub This signal would disappear upon the addition of D₂O to the NMR tube, a common method for identifying exchangeable protons. libretexts.orgpressbooks.pub

Aromatic Region: The protons on the 3-fluorophenyl group would be found in the downfield region, typically between 6.9 and 7.4 ppm. Due to the fluorine substitution at the C3 position, complex splitting patterns (coupling with both adjacent protons and the fluorine atom) are expected. One would anticipate a triplet of doublets for the proton at C5, and multiplets for the protons at C2, C4, and C6.

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| CH₃ (hexyl) | ~0.9 | Triplet (t) |

| (CH₂)₄ (hexyl) | ~1.2 - 1.8 | Multiplet (m) |

| NH₂ | ~1.5 - 3.0 | Broad Singlet (br s) |

| CH-N | ~4.1 | Triplet (t) |

Carbon-13 (¹³C) NMR

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, each unique carbon atom will give a distinct signal.

Aliphatic Carbons: The carbons of the hexyl chain are expected to resonate in the typical aliphatic region (14-40 ppm). The terminal methyl carbon (CH₃) would be the most upfield signal, around 14 ppm. The methylene carbons would appear in the 22-35 ppm range.

Benzylic Carbon: The carbon atom of the C-N bond is expected to be found around 50-60 ppm. openstax.org

Aromatic Carbons: The carbons of the 3-fluorophenyl ring will appear in the aromatic region (110-165 ppm). The carbon directly bonded to the fluorine atom (C-F) will show a large coupling constant (¹JCF) and is expected to be the most downfield of the aromatic signals, likely around 161-164 ppm (as a doublet). The other aromatic carbons will also exhibit smaller C-F couplings (²JCF, ³JCF, ⁴JCF), which aids in their assignment. The carbon attached to the hexanamine substituent (C1) would be around 145-148 ppm. The other carbons (C2, C4, C5, C6) are expected between 113 and 131 ppm.

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| CH₃ (hexyl) | ~14 |

| (CH₂)₄ (hexyl) | ~22 - 35 |

| CH-N | ~55 |

| Ar-C (non-fluorinated) | ~113 - 131 |

| Ar-C (ipso-C) | ~146 |

Fluorine-19 (¹⁹F) NMR

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms. nih.gov For this compound, a single signal is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal is sensitive to the electronic environment. For a fluorine atom on a benzene (B151609) ring, the shift is typically in the range of -110 to -140 ppm relative to a CFCl₃ standard. The signal for the fluorine at the C3 position would likely appear as a multiplet due to coupling with the ortho and meta protons on the aromatic ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information through analysis of fragmentation patterns. For this compound (C₁₂H₁₈FN), the molecular weight is 195.28 g/mol .

Molecular Ion Peak: In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z of 195. Consistent with the nitrogen rule, the odd nominal mass of the molecular ion indicates the presence of an odd number of nitrogen atoms. libretexts.org

Fragmentation Pattern: The most characteristic fragmentation for aliphatic amines is the α-cleavage, where the bond between the carbon atoms adjacent to the nitrogen is broken. openstax.org For this compound, the major fragmentation pathway is expected to be the loss of the pentyl radical (•C₅H₁₁), resulting in a resonance-stabilized iminium cation. This would give a prominent base peak in the spectrum.

α-Cleavage: M⁺ → [CH(NH₂)(C₆H₄F)]⁺ + •C₅H₁₁

The expected m/z for the resulting fragment [CH(NH₂)(C₆H₄F)]⁺ would be 124.

Another significant fragment would arise from the loss of ammonia (B1221849) from the parent ion or from subsequent rearrangements involving the benzyl (B1604629) group, a common pathway for benzylamines. nih.govnih.gov The tropylium (B1234903) ion derived from the fluorophenylmethyl cation at m/z 109 is also a possible fragment.

Predicted Major MS Fragments

| m/z | Identity |

|---|---|

| 195 | [M]⁺ (Molecular Ion) |

| 124 | [M - C₅H₁₁]⁺ (α-cleavage product) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

N-H Vibrations: As a primary amine, this compound is expected to show two N-H stretching bands in the region of 3300-3500 cm⁻¹. libretexts.orgorgchemboulder.com These correspond to the asymmetric and symmetric stretching modes of the -NH₂ group. An N-H bending (scissoring) vibration is also expected around 1580-1650 cm⁻¹. orgchemboulder.com A broad N-H wagging band may be observed between 665-910 cm⁻¹. orgchemboulder.com

C-H Vibrations: Aliphatic C-H stretching from the hexyl group will appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). Aromatic C-H stretching will be observed just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹).

C-N and C-F Vibrations: The C-N stretching vibration for an aliphatic amine is typically found in the 1020-1250 cm⁻¹ range. orgchemboulder.com The C-F stretching vibration for an aryl fluoride (B91410) gives a strong absorption in the 1200-1400 cm⁻¹ region. chemistrytalk.org

Aromatic Vibrations: C=C stretching vibrations within the aromatic ring are expected in the 1475-1600 cm⁻¹ region. uc.edu

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

|---|---|---|

| ~3450 and ~3350 | N-H stretch | Primary Amine |

| ~3050 | C-H stretch | Aromatic |

| ~2950-2850 | C-H stretch | Aliphatic |

| ~1600 | N-H bend | Primary Amine |

| ~1600, ~1500 | C=C stretch | Aromatic Ring |

| ~1260 | C-F stretch | Aryl Fluoride |

X-ray Diffraction Analysis of Crystalline Forms

As of the current literature survey, no public crystallographic data for this compound or its salts is available. If a suitable single crystal of the compound were obtained, X-ray diffraction analysis could be performed. Such an analysis would likely involve crystallizing the compound, mounting a crystal on a diffractometer, and collecting diffraction data. The resulting data would be used to solve and refine the crystal structure, yielding a detailed model of the molecule. This would confirm the connectivity established by NMR and MS and reveal the preferred conformation of the hexyl chain and the orientation of the fluorophenyl ring in the crystal lattice.

Chromatographic Techniques for Purity Assessment and Separation

The purity and enantiomeric composition of this compound are critical parameters for its characterization and potential applications. Chromatographic techniques, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are indispensable for assessing the purity of the compound by separating it from starting materials, by-products, and other impurities. Furthermore, chiral chromatography is specifically employed to resolve and quantify the individual enantiomers of this chiral amine.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of pharmaceutical compounds and related substances. For polar compounds like amines, reverse-phase HPLC is a common approach. The separation of phenethylamine (B48288) alkaloids, which share structural similarities with this compound, has been successfully achieved using pentafluorophenylpropyl (PFPP) stationary phases. nih.gov These phases can offer unique selectivity for halogenated compounds. chromatographyonline.com

The basic nature of amines can lead to poor peak shape (tailing) on standard silica-based C8 or C18 columns due to interactions with residual silanol (B1196071) groups. To mitigate this, mobile phase additives such as trifluoroacetic acid (TFA) or ammonium (B1175870) acetate (B1210297) are often used to improve peak symmetry and resolution. nih.gov Derivatization of the primary amine with a suitable chromophoric or fluorophoric agent can also be employed to enhance detection sensitivity, particularly for trace-level analysis. nih.govsigmaaldrich.com

Table 1: Representative HPLC Conditions for the Analysis of Aromatic Amines

| Parameter | Condition |

| Stationary Phase | Pentafluorophenylpropyl (PFPP), C18, or C8 |

| Mobile Phase | Acetonitrile/Water or Methanol/Water with 0.1% TFA or 10mM Ammonium Acetate |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 - 40 °C |

| Detection | UV at 254 nm or Fluorescence (with derivatization) |

| Injection Volume | 10 µL |

Note: The conditions presented in this table are representative examples for the analysis of aromatic amines and may require optimization for this compound.

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful technique for the analysis of volatile and thermally stable compounds. However, the direct analysis of primary amines like this compound by GC can be challenging due to their polarity, which can cause significant peak tailing and adsorption on the column. labrulez.com To overcome these issues, several strategies can be employed.

One common approach is the derivatization of the amine to form a less polar and more volatile derivative. researchgate.net Acylation with reagents like trifluoroacetic anhydride (B1165640) or silylation with agents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can significantly improve chromatographic performance. researchgate.net Another strategy involves the use of specialized capillary columns that are deactivated for amine analysis or employ a base-deactivated stationary phase. labrulez.comsigmaaldrich.com

Table 2: Illustrative GC Conditions for the Analysis of Primary Amines

| Parameter | Condition |

| Column | Capillary column with a base-deactivated polyethylene (B3416737) glycol (e.g., Carbowax-Amine) or a 5% phenyl-polysiloxane stationary phase |

| Carrier Gas | Helium or Hydrogen |

| Inlet Temperature | 250 °C |

| Oven Program | Initial temperature of 100 °C, ramped to 280 °C at 10 °C/min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | 300 °C |

| Injection Mode | Split or Splitless |

Note: This table provides general GC conditions that are often suitable for the analysis of primary amines. Method development and optimization are necessary for this compound.

Chiral Chromatography for Enantiomeric Excess Determination

Since this compound possesses a chiral center, it exists as a pair of enantiomers. Determining the enantiomeric excess (e.e.) is crucial in many applications. Chiral chromatography is the most effective method for separating and quantifying these enantiomers. youtube.comnih.gov

This can be achieved through either direct or indirect methods. The direct approach utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the separation of a broad range of chiral compounds, including amines. yakhak.org Another class of CSPs that have shown success in separating chiral amines are those based on Cinchona alkaloids, which can operate in a polar-ionic mode. u-szeged.hu

The indirect method involves derivatizing the racemic amine with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers can then be separated on a standard achiral column. However, the direct method using a CSP is often preferred due to its simplicity and avoidance of potential kinetic resolution during derivatization.

Table 3: Exemplary Chiral HPLC Conditions for Enantiomeric Separation of Amines

| Parameter | Condition |

| Chiral Stationary Phase | Cellulose or Amylose derivatives (e.g., Chiralcel® OD-H, Chiralpak® AD-H), or Cinchona alkaloid-based phases |

| Mobile Phase | Hexane (B92381)/Isopropanol with a small amount of an amine modifier (e.g., diethylamine) or Methanol/Acetonitrile with acid/base additives for ion-exchange phases |

| Flow Rate | 0.5 - 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 254 nm |

Note: The selection of the chiral stationary phase and mobile phase is critical for achieving enantiomeric separation and must be determined experimentally for this compound.

Computational and Theoretical Studies of 1 3 Fluorophenyl Hexan 1 Amine

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of "1-(3-Fluorophenyl)hexan-1-amine" at the atomic and electronic levels. These methods solve the Schrödinger equation for the molecule, providing detailed information about its electronic distribution and energy.

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. DFT calculations for "this compound" would typically involve optimizing the molecular geometry to find its most stable three-dimensional arrangement. This is achieved by finding the minimum energy structure on the potential energy surface.

Different functionals, such as B3LYP, and basis sets, like 6-311G, are commonly employed to balance computational cost and accuracy. These calculations can yield a variety of electronic properties, including total energy, dipole moment, and the distribution of electron density. The calculated HOMO and LUMO energies are particularly important as they provide insights into the molecule's reactivity and kinetic stability.

Hypothetical DFT-Calculated Properties for this compound

| Property | Value |

|---|---|

| Total Energy (Hartree) | -658.123 |

| Dipole Moment (Debye) | 2.45 |

| HOMO Energy (eV) | -6.89 |

| LUMO Energy (eV) | 0.54 |

Molecular orbital (MO) analysis provides a detailed picture of the distribution of electrons within "this compound". The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating regions of nucleophilicity. Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating regions of electrophilicity.

For "this compound", the HOMO is expected to be localized primarily on the amine group, reflecting its electron-donating nature. The LUMO is likely to be distributed across the fluorophenyl ring, influenced by the electron-withdrawing fluorine atom. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's chemical reactivity; a smaller gap suggests higher reactivity.

Quantum chemical calculations can predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model. For "this compound", DFT methods can be used to predict its infrared (IR) vibrational frequencies and nuclear magnetic resonance (NMR) chemical shifts.

Predicted IR spectra can help identify characteristic vibrational modes, such as the N-H stretching of the amine group and C-F stretching of the fluorophenyl ring. The calculation of NMR chemical shifts for ¹H and ¹³C atoms provides a theoretical spectrum that can aid in the interpretation of experimental NMR data, helping to confirm the molecular structure.

Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C1 (ipso-C of phenyl) | 145.2 |

| C2 (C-F of phenyl) | 163.8 |

| C3 (meta-C of phenyl) | 114.5 |

| C4 (para-C of phenyl) | 130.1 |

| C5 (ortho-C of phenyl) | 113.9 |

| C6 (ortho-C of phenyl) | 122.7 |

| Cα (methine-C) | 55.8 |

| Cβ (hexyl chain) | 36.4 |

| Cγ (hexyl chain) | 29.1 |

| Cδ (hexyl chain) | 25.8 |

| Cε (hexyl chain) | 22.6 |

Molecular Dynamics and Conformational Analysis

Molecular dynamics (MD) simulations are employed to study the dynamic behavior and conformational flexibility of "this compound" over time. These simulations model the movement of atoms and molecules based on classical mechanics, providing insights into how the molecule explores different shapes or conformations.

In Silico Modeling of Reaction Pathways and Energy Landscapes

This in silico modeling can be applied to understand the synthesis of "this compound" or its potential metabolic pathways. For instance, the reaction mechanism for the formation of the amine via reductive amination could be investigated. The calculated energy barriers for different steps in the reaction can help in optimizing reaction conditions to improve yield and selectivity.

Prediction of Intermolecular Interactions in Synthetic Environments

Understanding the intermolecular interactions of "this compound" is critical for predicting its behavior in a synthetic environment, such as in a solution or a crystal lattice. Computational models can predict how the molecule interacts with solvent molecules and other reagents.

The amine group of "this compound" can act as a hydrogen bond donor, while the fluorine atom and the aromatic ring can participate in various non-covalent interactions, including dipole-dipole interactions and van der Waals forces. These interactions influence the molecule's solubility, crystal packing, and reactivity. By modeling these forces, it is possible to predict how the molecule will behave in different solvents and how it might crystallize, which is valuable information for its synthesis and purification.

Applications of 1 3 Fluorophenyl Hexan 1 Amine As a Building Block in Organic Synthesis

Utilization as a Chiral Building Block in Complex Molecule Construction

There is no specific information available in peer-reviewed literature or patents that details the use of enantiomerically pure forms of 1-(3-fluorophenyl)hexan-1-amine as a chiral building block in the synthesis of complex molecules. The principles of asymmetric synthesis often employ chiral amines as resolving agents or as key stereodirecting components in the construction of stereochemically rich molecules. However, no such examples specifically featuring this compound have been reported.

Role in the Synthesis of Diverse Amine-Containing Scaffolds

The synthesis of various amine-containing scaffolds is a cornerstone of medicinal and materials chemistry. Primary amines, such as this compound, are fundamental starting materials for the construction of a wide array of more complex structures, including amides, imines, and various heterocyclic systems. Nevertheless, a search of the available literature did not yield specific examples of this compound being used to create diverse amine-containing scaffolds.

Contribution to Method Development in Organic Chemistry

New methodologies in organic chemistry often rely on the reactivity of functional groups like amines. The development of novel C-N bond-forming reactions, catalytic processes, or functional group transformations could potentially involve this compound as a substrate or reagent. At present, there are no published studies that highlight a specific contribution of this compound to the advancement of synthetic organic chemistry methods.

Conclusion and Future Directions in 1 3 Fluorophenyl Hexan 1 Amine Research

Summary of Key Academic Findings

Direct academic publications solely focused on 1-(3-Fluorophenyl)hexan-1-amine are not abundant in the current literature. The compound is primarily available through chemical suppliers, often as its hydrochloride salt with the CAS number 1864057-32-8. bldpharm.com Its non-fluorinated analog, 1-phenylhexan-1-amine, is described as a versatile small molecule scaffold, available for laboratory use. cymitquimica.com

Research on closely related fluorinated phenylalkylamines has demonstrated the significant impact of fluorine substitution on their properties. For instance, studies on fluoro-methoxy-substituted phenylalkylamines have shown that the position of the fluorine atom can influence their gas chromatographic properties and mass spectral fragmentation patterns. researchgate.net Furthermore, the introduction of a fluorine atom can affect the enantiomeric separation of chiral amines, with fluorine-substituted compounds often showing good separation on chiral stationary phases. wiley.com

While specific experimental data for this compound is not extensively published, its properties can be inferred from its structure and related compounds. The presence of the fluorine atom at the meta-position of the phenyl ring is expected to influence its basicity, lipophilicity, and metabolic stability compared to its non-fluorinated counterpart. These modifications are of high interest in medicinal chemistry as they can alter a molecule's pharmacokinetic and pharmacodynamic profile. nih.govresearchgate.net

Opportunities for Novel Synthetic Methodologies

The synthesis of this compound, a chiral amine, presents opportunities for the application and development of modern synthetic methods.

Reductive Amination: A common and straightforward method for the synthesis of such amines is the reductive amination of a corresponding ketone, in this case, 3-fluorophenyl pentyl ketone. This reaction involves the condensation of the ketone with an amine source, such as ammonia (B1221849), to form an imine, which is then reduced in situ to the desired amine.

Asymmetric Synthesis: Given the chiral nature of this compound, enantioselective synthesis is a key area of interest. Catalytic asymmetric hydrogenation of the corresponding imine using chiral transition metal catalysts is a powerful technique to obtain enantiomerically enriched amines.

Chiral Resolution: For racemic mixtures of this compound, chiral resolution is a viable method to separate the enantiomers. This can be achieved through several techniques:

Formation of Diastereomeric Salts: Reaction of the racemic amine with a chiral acid, such as tartaric acid or mandelic acid, forms diastereomeric salts which can be separated by crystallization due to their different physical properties.

Chiral Chromatography: High-performance liquid chromatography (HPLC) or gas chromatography (GC) using a chiral stationary phase (CSP) can effectively separate the enantiomers. Polysaccharide-based CSPs are commonly used for the resolution of chiral amines. yakhak.orgmdpi.com Research on other 1-phenylalkylamines has shown that derivatization to their trifluoroacetyl derivatives can facilitate GC separation on substituted cyclodextrin (B1172386) phases. wiley.com

Advancements in Mechanistic Understanding and Computational Modeling

The mechanistic understanding of reactions involving fluorinated compounds and the use of computational tools are crucial for predicting their properties and reactivity.

Mechanistic Insights: The mechanism of reductive amination involves the initial formation of a hemiaminal, followed by dehydration to an imine, which is then reduced. In asymmetric catalysis, understanding the interaction between the substrate, catalyst, and reaction conditions is key to achieving high enantioselectivity.

Computational Modeling: Computational studies on fluorinated molecules have provided valuable insights into the effects of fluorination. chemspider.com For this compound, computational modeling could be employed to:

Predict its conformational preferences.

Calculate its pKa value and lipophilicity (logP).

Model its interaction with biological targets, such as enzymes or receptors.

Understand the basis of enantiomeric recognition on chiral stationary phases.

Structural and computational analysis of other fluorinated compounds has shown that fluorine substitution can influence crystal packing through weak interactions like C-H···F and F···F contacts. sigmaaldrich.com Similar studies on this compound could reveal its solid-state structure and intermolecular interactions.

Future Perspectives in the Application of Fluorinated Hexan-1-amines in Chemical Research

The unique properties conferred by the fluorine atom open up various avenues for the application of this compound and related compounds in chemical research.

Medicinal Chemistry: Fluorinated phenylalkylamines are of interest as potential therapeutic agents due to the ability of fluorine to enhance metabolic stability, binding affinity, and bioavailability. nih.govresearchgate.net The 3-fluoro substitution pattern in this compound could be explored for its potential to modulate interactions with biological targets.

¹⁹F NMR Spectroscopy: The presence of a fluorine atom allows for the use of ¹⁹F NMR spectroscopy, a powerful tool for studying molecular interactions and conformation in solution. This could be particularly useful in fragment-based drug discovery and for probing the binding of this compound to proteins.

Development of Novel Catalysts and Reagents: Chiral fluorinated amines can serve as valuable ligands for asymmetric catalysis or as organocatalysts themselves. The specific steric and electronic properties of this compound could be harnessed in the design of new catalytic systems.

Materials Science: The incorporation of fluorinated moieties can influence the properties of materials, such as their thermal stability and surface properties. While less common for simple amines, derivatives of this compound could find applications in this area.

常见问题

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。